molecular formula C23H20F3N3O3 B11539887 Methyl 2-amino-5-oxo-4-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2-amino-5-oxo-4-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11539887
M. Wt: 443.4 g/mol
InChI Key: WRUAZECIHZRMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-oxo-4-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-oxo-4-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and an ammonium acetate are reacted together under reflux conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with the intermediate compound.

    Addition of the Trifluoromethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the trifluoromethylphenyl group is attached to the hexahydroquinoline core.

    Final Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyridinyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl and phenyl groups, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halides, amines, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, the compound has potential applications as a pharmacophore in drug design. Its various functional groups can interact with biological targets, making it a candidate for the development of new therapeutics.

Medicine

In medicine, the compound is being explored for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent. Its ability to interact with specific enzymes and receptors makes it a promising candidate for various treatments.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-oxo-4-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-oxo-4-(pyridin-3-yl)-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure but lacks the trifluoromethyl group.

    Methyl 2-amino-5-oxo-4-(pyridin-3-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure with the trifluoromethyl group in a different position.

Uniqueness

The presence of the trifluoromethyl group in Methyl 2-amino-5-oxo-4-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate enhances its lipophilicity and metabolic stability, making it more effective in biological applications compared to similar compounds without this group.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C23H20F3N3O3

Molecular Weight

443.4 g/mol

IUPAC Name

methyl 2-amino-5-oxo-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H20F3N3O3/c1-32-22(31)20-18(13-5-4-10-28-12-13)19-16(8-3-9-17(19)30)29(21(20)27)15-7-2-6-14(11-15)23(24,25)26/h2,4-7,10-12,18H,3,8-9,27H2,1H3

InChI Key

WRUAZECIHZRMLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=C(C1C3=CN=CC=C3)C(=O)CCC2)C4=CC=CC(=C4)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.